molecular formula C16H19NaO2 B099935 Mebane sodium salt CAS No. 16550-39-3

Mebane sodium salt

Cat. No.: B099935
CAS No.: 16550-39-3
M. Wt: 266.31 g/mol
InChI Key: PIFVVPYZGHCUTH-UHFFFAOYSA-M
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Description

Historical Development of Sodium Salt Applications in Municipal Water Systems

The application of sodium salts in water treatment has evolved significantly over time, particularly in addressing water hardness issues. The first chemical treatment for softening hard water—lime softening—was invented by Thomas Clark in the 1830s. This process involved adding calcium hydroxide (lime water) to precipitate calcium bicarbonate, along with some magnesium, as hydroxides and silicates.

The development of ion exchange technology represented a significant advancement in water treatment methodology. In this process, troublesome calcium and magnesium ions in hard water are exchanged for sodium ions, which are more soluble and do not precipitate to form scale or interfere with soap. Ion exchange resins contain fixed negative charges that attract positively charged ions such as sodium. When hard water passes through these resins, the calcium and magnesium ions, having stronger positive charges than sodium ions, replace the sodium ions on the resin beads.

Through this softening process, sodium is added to water at a rate of approximately 8 mg/L for each grain per gallon (gpg) of hardness. For example, after treatment, water with 10 gpg of hardness will contain about 80 mg/L of sodium. This additional sodium content has important implications for human consumption, particularly for individuals on sodium-restricted diets.

Scientific Significance of the Graham-Mebane Treatment Methodology

The Graham-Mebane Water Treatment Plant, co-owned by the cities of Graham and Mebane in North Carolina, represents a significant municipal water infrastructure serving the northeastern part of Alamance County. While not directly related to the chemical compound this compound, the facility employs modern water treatment methodologies that merit examination in the broader context of municipal water treatment.

The treatment facility began operation in 1976 and draws water from Graham-Mebane Lake, which spans 718 acres and provides 2.8 billion gallons of storage capacity. Following upgrades and expansion in 2003, the plant achieved a treatment capacity of 12 million gallons per day with a treated water storage capacity of 6 million gallons.

According to recent operational data, the Graham-Mebane Water Treatment Plant distributes between 3.36 and 3.8 million gallons of water daily. In addition to serving the cities of Graham and Mebane, the facility also provides water for the Towns of Green Level and Swepsonville.

Water quality testing at the Graham-Mebane facility reveals important data about the treated water's composition:

Contaminant (units) Sample Date Measured Value Range SMCL
Iron (ppm) 7/14/21 0.088 N/A 0.3 mg/L
Manganese (ppm) 7/14/21 0.013 N/A 0.05 mg/L
Sodium (ppm) 7/14/21 33.9 N/A N/A
pH 7/14/21 7.7 N/A 6.5 to 8.5

Table 1: Water Quality Parameters from Graham-Mebane Water Treatment Plant (2021)

The plant's water treatment process has demonstrated effective removal of organic carbon, with an average removal rate of 64.75% (ranging from 55.99% to 70.99%) during 2021. Additionally, the facility employs disinfection methods using both chlorine and chloramines, with monitoring for disinfection byproducts such as trihalomethanes (TTHMs) and haloacetic acids (HAA5s).

Theoretical Framework for Municipal Sodium Salt Research

The chemical properties of this compound provide important context for understanding its potential applications. With the molecular formula C16H19NaO2 and average molecular mass of 266.32 g/mol, this compound represents a specific sodium carboxylate derivative with a complex organic structure.

Available chemical data for this compound include:

Property Value Reference
Molecular Formula C16H19NaO2
Average Molecular Mass 266.32 g/mol
CAS Number 16550-39-3
Alternative CAS 16839-97-7
IUPAC Name Sodium 5-ethyl-6-methyl-4-phenyl-3-cyclohexene-1-carboxylate

Table 2: Chemical Properties of this compound

Safety data for this compound indicates specific Protective Action Criteria (PAC) values, which provide guidance for emergency response planning:

Safety Parameter Value
PAC-1 30 (2.8)*
PAC-2 330 (30)*
PAC-3 2000 (180)*

Table 3: Protective Action Criteria for this compound
Values in parentheses represent alternative measurements reported in the same source

In contrast to the chemical compound this compound, the sodium content in municipal water systems like the Graham-Mebane Water Treatment Plant comes primarily from natural sources and treatment processes. The measured sodium level of 33.9 ppm in the treated water from this facility reflects the baseline sodium content resulting from standard treatment methods rather than the addition of this compound specifically.

Properties

IUPAC Name

sodium;5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2.Na/c1-3-13-11(2)14(16(17)18)9-10-15(13)12-7-5-4-6-8-12;/h4-8,10-11,13-14H,3,9H2,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFVVPYZGHCUTH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7698-97-7 (Parent)
Record name ORF 4563
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016550393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10937095
Record name Sodium 2-ethyl-3-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16550-39-3
Record name ORF 4563
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016550393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-ethyl-3-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mebane sodium salt involves the reaction of 2-methyl-4-phenyl-4-cyclohexenecarboxylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Mebane sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new salts with different cations.

Scientific Research Applications

Mebane sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Widely used in the development of anti-inflammatory drugs and pain relievers.

    Industry: Employed in the formulation of pharmaceutical products and as an intermediate in chemical synthesis.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Chemical and Physical Properties

The following table summarizes key data for sodium sulfonate salts derived from reagent specifications and safety documents:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Density (g/cm³) Melting Point (°C) Boiling Point (°C)
Sodium Methanesulfonate 2386-57-4 CH₃NaO₃S 118.09 1.481 17–19 167
Sodium Methanesulfinate 22767-50-6 CH₃NaO₂S 114.09 Not reported Not reported Not reported
Sodium 1-Heptanesulfonate 22767-50-6 C₇H₁₅NaO₃S 202.25 Not reported Not reported Not reported
Sodium 1-Hexanesulfonate 2832-45-3 C₆H₁₃NaO₃S 188.22 Not reported Not reported Not reported

Key Observations:

  • Sodium methanesulfonate has the simplest structure (methyl group) and the lowest molar mass, correlating with higher solubility in aqueous systems .
  • Sodium 1-heptanesulfonate and 1-hexanesulfonate possess longer alkyl chains, likely reducing solubility compared to methanesulfonate but enhancing surfactant properties .
  • Physical data (e.g., melting points) are inconsistently reported, highlighting gaps in standardized characterization for some salts.

Biological Activity

Mebane sodium salt, a derivative of phenylacetic acid, is structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin. Its synthesis involves the reaction of 2-methyl-4-phenyl-4-cyclohexenecarboxylic acid with sodium hydroxide, typically conducted in an aqueous medium under controlled conditions to ensure optimal yield and purity. This compound has garnered interest due to its potential biological activities, particularly in inflammation and pain management.

This compound primarily exerts its biological effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain. By blocking COX activity, this compound reduces prostaglandin levels, thereby alleviating pain and inflammation.

Pharmacological Studies

Numerous studies have investigated the pharmacological properties of this compound. For instance, research has shown its effectiveness in reducing inflammation in animal models. A comparative study indicated that this compound has a potency similar to that of ibuprofen when administered at equivalent doses.

Case Studies

  • Anti-inflammatory Effects : In a controlled study involving rats with induced paw edema, this compound demonstrated significant anti-inflammatory effects. The results showed a reduction in paw swelling comparable to standard NSAIDs.
  • Pain Relief : Another study evaluated the analgesic properties of this compound using the formalin test in rodents. The compound significantly reduced pain responses, supporting its potential use as an analgesic agent.

Comparative Efficacy

This compound's efficacy can be compared to other NSAIDs in terms of potency and side effects. The following table summarizes key findings from various studies:

CompoundMechanism of ActionEfficacy (relative to Ibuprofen)Side Effects
This compoundCOX InhibitionSimilarMild gastrointestinal issues
IbuprofenCOX Inhibition100% (baseline)Gastrointestinal distress
AspirinCOX Inhibition80%Gastrointestinal bleeding

Research Findings

Recent investigations into this compound have highlighted its potential therapeutic applications beyond traditional pain relief:

  • Cellular Impact : Studies have shown that this compound influences cellular processes related to inflammation, including the modulation of cytokine production and oxidative stress responses .
  • Potential in Chronic Conditions : Research indicates that this compound may have applications in managing chronic inflammatory conditions such as arthritis and inflammatory bowel disease due to its sustained anti-inflammatory effects.
  • Safety Profile : Long-term studies assessing the safety profile of this compound suggest it has a favorable tolerance level among subjects, with minimal adverse effects reported compared to other NSAIDs .

Q & A

Q. What are the recommended synthesis and characterization protocols for sodium sulfonate salts in electrochemical applications?

Sodium sulfonate salts (e.g., sodium 1-heptanesulfonate) should be synthesized via sulfonation of alkanes followed by neutralization with sodium hydroxide. Characterization requires:

  • Purity analysis : High-performance liquid chromatography (HPLC) paired with conductivity detection to confirm anion purity .
  • Structural verification : Nuclear magnetic resonance (NMR) for functional group identification and X-ray diffraction (XRD) for crystalline phase analysis .
  • Electrochemical stability : Cyclic voltammetry in relevant electrolytes (e.g., solid-state interfaces) to assess degradation thresholds .

Q. How should experimental reproducibility be ensured in sodium salt-based electrochemical studies?

  • Detailed reporting : Follow guidelines such as those in the Beilstein Journal of Organic Chemistry, including full experimental conditions (temperature, humidity, electrode pretreatment) in supplementary materials .
  • Control experiments : Replicate baseline measurements (e.g., blank electrolytes) to isolate salt-specific effects .
  • Data transparency : Publish raw datasets (e.g., voltammetry curves, impedance spectra) in FAIR-compliant repositories for independent validation .

Advanced Research Questions

Q. How can Bayesian calibration improve the integration of experimental data with computational models for sodium salt-based CO₂ reduction systems?

Bayesian methods quantify uncertainties in model parameters (e.g., reaction rate constants, diffusion coefficients) by iteratively comparing simulations to experimental data. Key steps include:

  • Parameter sampling : Use Markov Chain Monte Carlo (MCMC) to explore parameter space, constrained by experimental datasets (e.g., gas chromatography data for CO₂ conversion efficiency) .
  • Sensitivity analysis : Identify parameters with the strongest influence on model outputs (e.g., overpotential in ceria-based catalysts) to prioritize experimental refinement .
  • Validation : Compare posterior distributions of parameters against independent datasets (e.g., isotopic labeling studies) to confirm predictive accuracy .

Q. What methodologies are effective for resolving contradictions in defect models of sodium salt-doped mixed ionic-electronic conductors (MIECs)?

  • Multi-scale modeling : Combine density functional theory (DFT) for atomistic defect energetics with mesoscale Poisson-Nernst-Planck simulations to predict bulk transport properties .
  • Local sensitivity analysis : Evaluate how small perturbations in defect concentrations (e.g., oxygen vacancies) affect macroscopic observables (e.g., ionic conductivity) to isolate conflicting assumptions .
  • Cross-validation : Use complementary techniques like electrical conductivity relaxation and secondary ion mass spectrometry (SIMS) to reconcile discrepancies in defect formation energies .

Q. How can a data-driven framework be developed for solid-state electrochemical interfaces involving sodium salts?

  • First-principles datasets : Generate ab initio simulations of interface structures (e.g., sodium sulfonate/solid electrolyte interfaces) to train machine learning models .
  • Feature engineering : Extract descriptors such as adsorption energies, charge transfer metrics, and lattice mismatch indices to predict interfacial stability .
  • Collaborative platforms : Leverage initiatives like the EU’s Common Data Platform on Chemicals to standardize metadata and ensure interoperability of electrochemical datasets .

Methodological Resources

  • Experimental design : Follow NSF/NASA-funded protocols for high-temperature electrolysis and solid-state device testing .
  • Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing electrochemical datasets .
  • Computational tools : Utilize open-source software (e.g., Cantera for kinetic modeling, LAMMPS for molecular dynamics) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mebane sodium salt
Reactant of Route 2
Mebane sodium salt

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